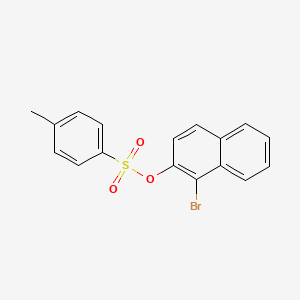

1-Bromo-2-(tosyloxy)naphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-bromonaphthalen-2-yl) 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrO3S/c1-12-6-9-14(10-7-12)22(19,20)21-16-11-8-13-4-2-3-5-15(13)17(16)18/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJIKCQOKQTWNQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=CC=CC=C3C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromo 2 Tosyloxy Naphthalene and Its Precursors

Strategies for Installation of Bromine and Tosyloxy Groups on the Naphthalene (B1677914) Core

The construction of 1-Bromo-2-(tosyloxy)naphthalene relies on well-established reactions in organic synthesis that allow for the precise installation of the required functional groups onto the aromatic naphthalene scaffold.

Sequential Functionalization Approaches

A key synthetic route to 1-Bromo-2-(tosyloxy)naphthalene involves the tosylation of its precursor, 1-bromo-2-naphthol (B146047). This reaction converts the hydroxyl group (-OH) of the naphthol into a tosyloxy group (-OTs), which is an excellent leaving group in nucleophilic substitution and cross-coupling reactions.

Tosylation of 1-Bromo-2-naphthol Derivatives

Reagents and Reaction Conditions

The tosylation of 1-bromo-2-naphthol is typically carried out using p-toluenesulfonyl chloride (TsCl) as the tosylating agent. The reaction requires a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. Common bases used for this purpose include pyridine (B92270) and triethylamine (B128534) (Et3N). researchgate.net The reaction is generally performed in a suitable solvent, such as dichloromethane (B109758) (DCM). researchgate.netorgsyn.org

A general procedure involves dissolving 1-bromo-2-naphthol in the chosen solvent, followed by the addition of the base. The mixture is often cooled, for instance to 0 °C, before the portionwise addition of p-toluenesulfonyl chloride. researchgate.netrsc.org The progress of the reaction is monitored by techniques like thin-layer chromatography (TLC). researchgate.netrsc.org Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove the base and its salt, followed by drying of the organic layer and removal of the solvent under reduced pressure. researchgate.netorgsyn.orgrsc.org

| Reagent | Role | Common Examples |

| Tosylating Agent | Source of the tosyloxy group | p-Toluenesulfonyl chloride (TsCl) |

| Base | HCl scavenger | Pyridine, Triethylamine (Et3N) |

| Solvent | Reaction medium | Dichloromethane (DCM) |

Influence of Anhydrous Conditions and Solvent Effects on Yields

The success of the tosylation reaction is significantly influenced by the reaction conditions. Anhydrous conditions are crucial for achieving high yields. The presence of water can lead to the hydrolysis of p-toluenesulfonyl chloride, forming p-toluenesulfonic acid, which is unreactive towards the alcohol and can complicate the purification process. orgsyn.org Therefore, the use of dry solvents and reagents is highly recommended.

The choice of solvent can also impact the reaction rate and yield. Dichloromethane is a common choice due to its inertness and ability to dissolve both the starting materials and reagents. researchgate.netorgsyn.org The solubility of the reagents and the reaction temperature are important factors to consider for optimizing the reaction outcome.

The synthesis of the precursor, 1-bromo-2-naphthol, requires the regioselective bromination of a naphthalene derivative, typically 2-naphthol (B1666908). The position of bromination on the naphthalene ring is directed by the existing substituent, in this case, the hydroxyl group.

Regioselective Bromination of Naphthalene Derivatives

Direct Bromination with Elemental Bromine or Brominating Agents

Direct bromination of 2-naphthol can be achieved using elemental bromine (Br2) or other brominating agents. nih.gov A common laboratory method involves treating 2-naphthol with a solution of bromine in a solvent like glacial acetic acid. orgsyn.org The reaction is often exothermic, and cooling may be necessary to control the reaction rate. orgsyn.org

Alternatively, other brominating agents can be employed for enhanced selectivity and milder reaction conditions. N-Bromosuccinimide (NBS) is a widely used reagent for the allylic and benzylic bromination of hydrocarbons and can also be used for the bromination of aromatic compounds. nih.govacs.org Another example is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which can be used for the bromination of naphthalene. The choice of brominating agent and reaction conditions allows for the regioselective introduction of a bromine atom at the C1 position of 2-naphthol to yield 1-bromo-2-naphthol. chemicalbook.comslideshare.net

| Brominating Agent | Solvent |

| Elemental Bromine (Br2) | Glacial Acetic Acid |

| N-Bromosuccinimide (NBS) | Acetonitrile |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Dichloromethane |

Catalytic Systems for Enhanced Regioselectivity (e.g., Zeolites)

The regioselective bromination of naphthalene and its derivatives is critical for the synthesis of specific isomers. Traditional methods often lead to mixtures of products, necessitating complex separation processes. cardiff.ac.uk To overcome this, solid acid catalysts like zeolites and clays (B1170129) have been investigated to enhance regioselectivity, often through shape-selective mechanisms within their porous structures. cardiff.ac.uk

In the bromination of naphthalene, zeolites have demonstrated significant catalytic activity. researchgate.net Specifically, a FAU-type zeolite has been identified as a highly active and recyclable catalyst for this transformation. researchgate.net The use of such solid catalysts represents a greener approach, minimizing waste and avoiding the use of hazardous reagents common in traditional electrophilic aromatic substitution reactions. cardiff.ac.uk While direct studies on the zeolite-catalyzed bromination of 2-naphthol to yield the 1-bromo isomer are specific, the principles derived from naphthalene bromination are highly relevant. For instance, the liquid phase bromination of phenols using potassium bromide and hydrogen peroxide over zeolites has been reported, suggesting the applicability of these catalysts to activated systems like 2-naphthol. google.com

Research into the polybromination of naphthalene using montmorillonite (B579905) KSF clay has also shown that solid catalysts can direct the reaction to produce specific isomers, such as 1,4,6-tribromonaphthalene or a mixture of 1,4- and 1,5-dibromonaphthalene, depending on the reaction conditions. cardiff.ac.uk

Table 1: Catalytic Systems for Naphthalene Bromination

| Catalyst System | Substrate | Brominating Agent | Key Findings | Reference(s) |

|---|---|---|---|---|

| FAU-type Zeolite | Naphthalene | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | High catalytic activity and recyclability in mechanochemical synthesis. | researchgate.net |

| Montmorillonite KSF Clay | Naphthalene | Bromine (Br₂) | Can be used to selectively produce various di-, tri-, and tetra-bromonaphthalenes. | cardiff.ac.uk |

| Zeolites | Phenols | Potassium Bromide / Hydrogen Peroxide | Demonstrates applicability of zeolites for brominating activated aromatic rings. | google.com |

Mechanochemical Approaches for Bromination Efficiency

Mechanochemistry, which involves chemical reactions induced by mechanical energy, offers a highly efficient and environmentally friendly alternative to conventional solvent-based methods. These techniques have been successfully applied to the bromination of naphthalene and its precursors.

A notable example is the mechanochemical bromination of unactivated naphthalene using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source, catalyzed by a FAU-type zeolite in a ball mill. researchgate.netirb.hr This solvent-free approach not only proceeds efficiently but also boasts a superior atom economy compared to other solid brominating agents evaluated. researchgate.net

Another mechanochemical method has been developed for the direct synthesis of 1-bromo-2-naphthol, a key precursor to the title compound. slideshare.net This procedure involves grinding 2-naphthol with sodium bromide and Oxone. The crude 1-bromo-2-naphthol is obtained as a solid after an overnight reaction, demonstrating a simple and effective synthetic route. slideshare.net These solvent-free methods are advantageous as they reduce waste and can often be performed at room temperature, leading to increased efficiency and sustainability.

Table 2: Mechanochemical Bromination Methods

| Method | Substrate | Reagents | Key Advantage | Reference(s) |

|---|---|---|---|---|

| Catalytic Ball Milling | Naphthalene | DBDMH, FAU-type Zeolite | Solvent-free, high atom economy, continuous synthesis potential. | researchgate.netirb.hr |

| Grinding | 2-Naphthol | Sodium Bromide, Oxone | Simple, solvent-free synthesis of the direct precursor 1-bromo-2-naphthol. | slideshare.net |

Cross-Coupling Strategies for Direct Naphthalene Derivatization

Cross-coupling reactions are powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Methodologies like the Ullmann and Buchwald-Hartwig reactions provide alternative pathways for the derivatization of the naphthalene core.

The Ullmann reaction traditionally refers to the copper-catalyzed coupling of two aryl halides to form a biaryl compound. wikipedia.org However, "Ullmann-type" reactions have expanded to include the formation of carbon-heteroatom bonds, such as the synthesis of aryl ethers and amines. organic-chemistry.org

In the context of naphthalene derivatives, Ullmann coupling has been studied for the on-surface synthesis of binaphthalene from naphthalene halides on coinage metal surfaces. acs.orgacs.org While this research focuses on C-C bond formation, the underlying principles of activating a C-X bond on a naphthalene ring are relevant. Theoretically, an Ullmann-type C-O coupling could be envisioned for the synthesis of 1-bromo-2-(tosyloxy)naphthalene, for example, by coupling 1,2-dibromonaphthalene (B1633997) with a tosylate salt. However, a more common and direct route remains the tosylation of 1-bromo-2-naphthol. The Ullmann reaction is often plagued by the need for harsh reaction conditions and stoichiometric copper, though modern variants have seen improvements. wikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.org This reaction has become a cornerstone of organic synthesis due to its broad substrate scope, functional group tolerance, and milder conditions compared to older methods like the Goldberg reaction. wikipedia.orgrug.nl

While not a direct method for synthesizing 1-bromo-2-(tosyloxy)naphthalene, the Buchwald-Hartwig reaction is a primary strategy for its further derivatization. The bromine atom at the 1-position serves as an excellent handle for introducing a wide variety of primary and secondary amines. wikipedia.org The development of this reaction has allowed for the facile synthesis of numerous aryl amines that are prevalent in pharmaceuticals and functional materials. rug.nlacs.org Furthermore, palladium-catalyzed systems analogous to the Buchwald-Hartwig amination have been developed for C-O bond formation, providing a potential, though less direct, alternative to classical methods for synthesizing aryl ether linkages. organic-chemistry.org

The success of modern cross-coupling reactions hinges on the precise control of catalysts, ligands, and reaction conditions to maximize yield and minimize side reactions.

In Ullmann-type reactions, the choice of the catalytic metal surface (copper, silver, or gold) significantly influences the reaction mechanism and can inhibit certain steps due to steric hindrance or the stability of the organometallic intermediates. acs.org

Industrial-Scale Synthesis and Process Optimization Considerations

Translating a synthetic route from the laboratory to an industrial scale requires a focus on efficiency, safety, cost-effectiveness, and sustainability. For the synthesis of brominated naphthalenes, process optimization has moved towards continuous manufacturing and solvent-free conditions.

A prime example is the development of a continuous process for the bromination of naphthalene using twin-screw extrusion. researchgate.net This mechanochemical technique allows for the large-scale, catalyzed reaction of solid substrates in the absence of a solvent. researchgate.net This method offers significant advantages for industrial production, including high catalytic activity and the potential for catalyst recycling, which is a key consideration for cost and environmental impact. researchgate.net

By shifting from traditional batch processing, which often involves large volumes of hazardous solvents and complex workups, to continuous, solvent-free manufacturing, companies can improve safety, reduce their environmental footprint, and potentially lower operational costs. Further optimization would involve fine-tuning parameters such as reaction temperature, residence time in the extruder, and catalyst loading to maximize throughput and product purity. The synthesis of the 1-bromo-2-naphthol precursor using reagents like hydrogen peroxide and a bromide salt in acetic acid also presents a more environmentally benign approach compared to using elemental bromine. google.comchemicalbook.com

Continuous Bromination Techniques (e.g., Twin-Screw Extrusion)

For industrial-scale production, continuous manufacturing processes offer significant advantages over traditional batch methods in terms of efficiency, consistency, and safety. In the context of producing 1-Bromo-2-(tosyloxy)naphthalene and its precursors, continuous bromination of naphthalene can be performed using twin-screw extrusion techniques. This method facilitates the large-scale production of the compound with high efficiency.

A twin-screw extruder functions as a continuous mixer. The process involves feeding the raw materials, such as a naphthalene derivative and a brominating agent, into the extruder. As the materials are conveyed along the rotating screws, they are subjected to intense mixing and controlled temperature profiles, leading to a homogeneous reaction mixture and consistent product quality. nih.gov This technology has been investigated for its ability to produce homogeneous interactive mixtures for pharmaceutical applications, demonstrating its robustness and control over final product properties. nih.gov

Catalyst Activity and Recyclability in Large-Scale Production

In large-scale chemical synthesis, the activity and recyclability of catalysts are paramount for ensuring process economy and environmental sustainability. For the synthesis of brominated naphthalenes, processes have been developed that focus on the high utilization of the bromine source, thereby minimizing waste and environmental impact. google.com For instance, a method for preparing 1-bromonaphthalene (B1665260) using hydrobromic acid and hydrogen peroxide is noted for its high utilization rate of the bromine resource and its suitability for mass production with minimal pollution. google.com

While specific data on catalyst recycling for the direct synthesis of 1-bromo-2-naphthol is limited in the provided context, the broader field of naphthalene derivative synthesis emphasizes the importance of robust catalytic systems. For example, in the related α-C–H functionalization of β-naphthol, a well-defined Ru(II)-catalyst has shown promising results for large-scale synthesis. rsc.org The development of heterogeneous catalysts is a key area of research, as they can be more easily separated from the reaction mixture and potentially reused over multiple cycles. In other naphthalene transformations, such as hydrogenation, various supported metal catalysts (e.g., Ni-based, Pd-based, Pt-based) are employed, and their stability and activity are critical performance indicators. researchgate.net The efficiency of different bromination systems, as reflected by their chemical yields under various conditions (see Table 1), is a key factor in their suitability for large-scale applications.

Elucidation of Chemical Reactivity and Mechanistic Pathways

Nucleophilic Substitution Reactions of 1-Bromo-2-(tosyloxy)naphthalene

Nucleophilic substitution reactions are a cornerstone of organic synthesis, and 1-bromo-2-(tosyloxy)naphthalene provides two potential sites for such transformations.

The bromine atom at the C-1 position of the naphthalene (B1677914) ring can be displaced by a variety of nucleophiles. Strong nucleophiles such as amines and thiols can participate in these substitution reactions. nih.gov For instance, the reaction with amines can lead to the formation of 1-amino-2-(tosyloxy)naphthalene derivatives, while reaction with thiols would yield 1-thio-2-(tosyloxy)naphthalene compounds. The reactivity is influenced by the electronic properties of the naphthalene ring system and the nature of the attacking nucleophile. Thiols, being generally more nucleophilic than amines, are expected to react more readily. nih.gov

The tosyloxy group (-OTs) is an excellent leaving group in nucleophilic substitution reactions, a consequence of the stability of the resulting tosylate anion. youtube.com The negative charge on the tosylate anion is delocalized over three oxygen atoms and the benzene (B151609) ring, making it a very stable species. youtube.com This inherent stability significantly lowers the activation energy for the substitution process, making the tosyloxy group a much more efficient leaving group than the bromide ion. youtube.com Consequently, nucleophilic attack is more likely to occur at the C-2 position, displacing the tosyloxy group.

The relative reactivity of the two leaving groups can be summarized as follows:

| Leaving Group | Position | Relative Reactivity | Reason for Reactivity |

| Bromine | C-1 | Lower | Bromide is a good leaving group, but less stable than the tosylate anion. |

| Tosyloxy | C-2 | Higher | The tosylate anion is highly stabilized by resonance, making it an excellent leaving group. youtube.com |

Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). masterorganicchemistry.comquora.comvedantu.com The operative mechanism for 1-bromo-2-(tosyloxy)naphthalene will depend on several factors, including the structure of the substrate, the nature of the nucleophile, and the solvent. libretexts.orgquora.com

The SN2 mechanism involves a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. masterorganicchemistry.comchemguide.co.uk This mechanism is favored by strong nucleophiles and unhindered substrates. vedantu.comlibretexts.org Given that the carbon atoms of the naphthalene ring are part of an aromatic system, they are sterically hindered, which might disfavor the backside attack characteristic of an SN2 reaction.

The SN1 mechanism is a two-step process that involves the formation of a carbocation intermediate. masterorganicchemistry.comquora.comchemguide.co.uk This pathway is favored by substrates that can form stable carbocations and by weak nucleophiles in polar protic solvents. vedantu.comlibretexts.org The aryl carbocation that would be formed by the departure of either the bromide or the tosylate from the naphthalene ring is generally unstable. However, the stability of the leaving group is also a critical factor. vedantu.com

Considering the high stability of the tosylate anion, it is plausible that under certain conditions, particularly with weak nucleophiles and polar protic solvents that can stabilize ionic intermediates, an SN1-type mechanism could be involved in the substitution of the tosyloxy group. vedantu.comlibretexts.org Conversely, the substitution of the bromine atom would more likely proceed through a mechanism with some SN2 character, especially with strong nucleophiles, though the aromatic nature of the substrate complicates a simple classification. chemguide.co.uk

| Mechanism | Favored by | Substrate Characteristics for this Compound |

| SN1 | Weak nucleophiles, polar protic solvents, stable carbocation. vedantu.comlibretexts.org | Aryl carbocation is generally unstable, but the excellent leaving group ability of tosylate could facilitate its formation. youtube.comvedantu.com |

| SN2 | Strong nucleophiles, unhindered substrate. vedantu.comlibretexts.org | The naphthalene ring presents significant steric hindrance to the backside attack required for a classic SN2 reaction. chemguide.co.uk |

Cross-Coupling Reactions of 1-Bromo-2-(tosyloxy)naphthalene

The presence of a bromine atom on the naphthalene ring makes 1-bromo-2-(tosyloxy)naphthalene a suitable substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds. nih.gov

Palladium-catalyzed cross-coupling reactions involve the reaction of an organohalide with an organometallic reagent in the presence of a palladium catalyst. youtube.comyoutube.com In the case of 1-bromo-2-(tosyloxy)naphthalene, the carbon-bromine bond is the reactive site for these transformations. The general catalytic cycle involves oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organometallic partner, and finally reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. youtube.com

The Suzuki-Miyaura coupling is a specific type of palladium-catalyzed cross-coupling reaction that utilizes an organoboron reagent, such as a boronic acid or a boronate ester. youtube.comtcichemicals.comresearchgate.net This reaction is widely used for the synthesis of biaryls and biheterocycles. 1-Bromo-2-(tosyloxy)naphthalene can be coupled with various aryl or heteroaryl boronic acids to generate a diverse range of 1-aryl-2-(tosyloxy)naphthalene or 1-heteroaryl-2-(tosyloxy)naphthalene derivatives. nih.gov These reactions are typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. tcichemicals.comnih.gov The tosyloxy group generally remains intact under these reaction conditions, allowing for further functionalization if desired.

An example of a Suzuki-Miyaura coupling reaction is shown below:

This reaction would yield a biaryl product where the bromine atom at the 1-position has been replaced by the aryl group from the boronic acid. The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide array of substituents, making it a valuable tool in medicinal chemistry and materials science. nih.govyoutube.com

Chemoselectivity and Regioselectivity in Cross-Coupling Reactions Involving Both Halogen and Sulfonate Functionalities

In molecules containing both a halogen and a sulfonate ester, such as 1-bromo-2-(tosyloxy)naphthalene, the outcome of palladium-catalyzed cross-coupling reactions is dictated by the relative reactivity of the C-Br and C-OTs bonds. Generally, the oxidative addition of a palladium(0) catalyst to an aryl halide is more facile than to an aryl sulfonate. This difference in reactivity allows for chemoselective reactions, where the carbon-bromine bond can be selectively functionalized while leaving the tosyloxy group intact.

The widely accepted mechanism for these reactions involves the generation of an active Pd(0) species, which then undergoes oxidative addition to the C-Br bond. acs.org The resulting arylpalladium(II) complex subsequently participates in transmetalation with a coupling partner (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) and reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. wikipedia.org

The selectivity is influenced by several factors:

Catalyst System: The choice of palladium precursor and, crucially, the phosphine (B1218219) ligand can tune the catalyst's reactivity. organic-chemistry.org Bulky, electron-rich ligands generally favor the oxidative addition step.

Reaction Conditions: Temperature, base, and solvent can also influence the selective activation of one functional group over the other. organic-chemistry.org

Electronic Effects: The electronic properties of the naphthalene ring system and the specific sulfonate ester can affect the relative bond strengths and susceptibility to oxidative addition. nih.gov

For substrates with multiple, yet identical, halogen groups, selectivity is often governed by a combination of steric and electronic factors, including bond dissociation energies (BDEs) and inductive effects from nearby heteroatoms. nih.gov In the case of 1-bromo-2-(tosyloxy)naphthalene, the significant difference in the nature of the C(sp²)–Br and C(sp²)–O bonds typically allows for high chemoselectivity under appropriately chosen palladium-catalyzed conditions, favoring reaction at the C-Br bond. rsc.orgnih.gov

| Coupling Reaction Type | Typical Substrates | General Selectivity Principle | Key Reference |

|---|---|---|---|

| Suzuki-Miyaura | Aryl Halides/Sulfonates + Organoboron Reagents | Reactivity order is generally C-I > C-Br > C-OTf > C-Cl. C-OTs is comparable to C-Br but often requires more forcing conditions or specific ligands. | wikipedia.org |

| Stille | Aryl Halides/Sulfonates + Organotin Reagents | Similar reactivity trend to Suzuki coupling, allowing for selective functionalization. | nih.gov |

| Heck | Aryl Halides/Sulfonates + Alkenes | Chemoselectivity is achievable, often favoring the halide over the sulfonate. | |

| Buchwald-Hartwig Amination | Aryl Halides/Sulfonates + Amines | Can be highly selective for C-Br over C-OTs with appropriate ligand and base selection. | frontiersin.org |

Radical Reaction Pathways and Dissociation Dynamics

Electrochemically Induced Carbon-Bromine Bond Dissociation in Related Naphthalene Derivatives (e.g., 1-Bromo-2-methylnaphthalene (B105000) as a Model System)

The electrochemical reduction of aryl halides provides a powerful method for generating radical intermediates. Studies on 1-bromo-2-methylnaphthalene serve as an excellent model to understand the fundamental processes that would occur with 1-bromo-2-(tosyloxy)naphthalene under reductive conditions. mdpi.comnih.govosti.gov The process is initiated by the transfer of a single electron to the molecule, forming a transient radical anion. mdpi.com

Upon one-electron reduction, 1-bromo-2-methylnaphthalene forms a radical anion. mdpi.com The central question regarding its fate is whether the carbon-bromine bond cleavage is a concerted process (occurring simultaneously with electron transfer) or a stepwise process (where a stable radical anion intermediate is formed prior to bond dissociation).

For aromatic halides, the stepwise pathway is generally the preferred mechanism. mdpi.comnih.gov Quantum mechanical calculations and dynamic reaction coordinate (DRC) studies on 1-bromo-2-methylnaphthalene support this stepwise mechanism. mdpi.comnih.govosti.gov The process can be summarized as:

Electron Uptake: The neutral molecule accepts an electron to form a transient radical anion. This species resides in a potential energy well, indicating it is a true intermediate. mdpi.com

Bond Cleavage: This radical anion subsequently undergoes cleavage of the C-Br bond, resulting in the formation of a 2-methyl-1-naphthyl radical and a bromide anion. mdpi.com

Computational studies show that the potential energy surface of the radical anion has a "Morse-like" associative pattern, with a distinct minimum at a C-Br bond distance of approximately 1.96 Å. mdpi.com This confirms that electron transfer is a crucial prerequisite for bond dissociation, as the neutral molecule shows a high energy barrier to cleavage. mdpi.com The nature of the substituent on the aromatic ring can influence whether the radical anion is a σ-type or π-type, which in turn affects the dynamics of the bond cleavage. nih.govconicet.gov.ar

Once the 2-methyl-1-naphthyl radical is formed, it can undergo several subsequent reactions. A prominent pathway is the dimerization of two radicals to form a new carbon-carbon bond. mdpi.com This homocoupling reaction leads to the formation of 2,2'-dimethyl-1,1'-binaphthalene. sigmaaldrich.com This resulting dimer is an intrinsically chiral molecule due to atropisomerism (hindered rotation around the newly formed C-C single bond). frontiersin.orgmdpi.com

The electrochemical synthesis of binaphthalene derivatives is a known process, often proceeding via the oxidative homocoupling of naphthylamines or the reductive coupling of bromonaphthalenes. proquest.comresearchgate.net The formation of these axially chiral binaphthalenes is of significant interest as they are crucial scaffolds in asymmetric catalysis and materials science. frontiersin.orgacs.orgacs.org

| Parameter | Description | Finding/Mechanism | Key Reference |

|---|---|---|---|

| Initial Step | Electrochemical Reduction | One-electron uptake to form a transient radical anion. | mdpi.com |

| Dissociation Mechanism | Cleavage of the Radical Anion | Follows a stepwise pathway, not concerted. | mdpi.comnih.govosti.gov |

| Intermediate | Radical Anion Geometry | A minimum exists on the potential energy surface at a C-Br distance of 1.96 Å. | mdpi.com |

| Products of Cleavage | Dissociation Fragments | Formation of a 2-methyl-1-naphthyl radical and a bromide anion. | mdpi.com |

| Subsequent Reaction | Radical Dimerization | Two naphthyl radicals couple to form 2,2'-dimethyl-1,1'-binaphthalene. | mdpi.comsigmaaldrich.com |

Intramolecular Radical Cyclization in Related Naphthalene Compounds for Heterocycle Synthesis (e.g., Dihydronaphthofuran Formation)

Radical cyclization reactions are powerful tools for constructing cyclic systems due to their high efficiency and mild reaction conditions. wikipedia.org In naphthalene compounds appropriately substituted with an unsaturated side chain, an intramolecular radical cyclization can lead to the formation of fused heterocyclic structures like dihydronaphthofurans.

For example, a naphthol derivative bearing an allyl group at the ortho position can undergo cyclization to form a dihydronaphthofuran. rsc.org While some of these cyclizations proceed through ionic pathways (e.g., iodocyclization or acid-catalyzed processes), radical pathways offer an alternative strategy. rsc.org

The general process for a radical-mediated cyclization involves three key steps: wikipedia.org

Radical Generation: Formation of a radical on the naphthalene system, for instance, by reduction of a C-Br bond as described previously.

Cyclization: The aryl radical attacks a tethered unsaturated bond (e.g., an alkene or alkyne) in an intramolecular fashion. This step is typically very fast and selective, with a strong preference for forming five- or six-membered rings (5-exo or 6-endo/exo cyclization). researchgate.netdiva-portal.org

Quenching: The newly formed cyclic radical is then quenched by a hydrogen atom donor or another trapping agent to yield the final, stable product. wikipedia.org

The synthesis of dihydronaphthofurans via radical cyclization of appropriately substituted naphthyl ethers or related compounds provides an effective route to this important heterocyclic core, which is found in numerous biologically active molecules and photochromic materials. rsc.orgresearchgate.net

As a Versatile Building Block for Complex Molecular Architectures

The utility of 1-Bromo-2-(tosyloxy)naphthalene as a foundational element for intricate molecular design stems from its capacity to act as a stable precursor to the highly reactive aryne intermediate, 1-naphthalyne. This transformation unlocks synthetic pathways that are otherwise difficult to access, allowing for the creation of densely functionalized aromatic systems.

A primary application of 1-Bromo-2-(tosyloxy)naphthalene is in the synthesis of complex, polycyclic aromatic hydrocarbons. It is a key precursor for generating 1-naphthalyne, which can be trapped in situ via cycloaddition reactions to build elaborate scaffolds. researchgate.net For instance, in the presence of a suitable base, 1-Bromo-2-(tosyloxy)naphthalene eliminates p-toluenesulfonic acid and bromide to form the 1,2-dehydronaphthalene (1-naphthalyne) intermediate.

This transient species can readily undergo Diels-Alder reactions with various dienes. A notable example is its reaction with isoindoles, which leads to the formation of 7,12-dihydrobenz[a]anthracen-7,12-imines. Subsequent oxidative deamination of these imines provides a direct route to polyhalogenated benz[a]anthracenes, which are highly functionalized naphthalene-based structures. researchgate.net This method highlights the efficiency of using 1-Bromo-2-(tosyloxy)naphthalene to construct larger, fused aromatic systems.

| Precursor | Intermediate | Trapping Agent (Diene) | Initial Product Class | Final Product Class | Reference |

|---|---|---|---|---|---|

| 1-Bromo-2-(tosyloxy)naphthalene | 1-Naphthalyne | Isoindoles | 7,12-Dihydrobenz[a]anthracen-7,12-imines | Polyhalogenated Benz[a]anthracenes | researchgate.net |

The strategic value of 1-Bromo-2-(tosyloxy)naphthalene is intrinsically linked to its role as a generator of 1-naphthalyne. researchgate.net Arynes, such as 1-naphthalyne, are exceptionally reactive and versatile intermediates in organic chemistry. Their high reactivity is due to the strain of the formal triple bond within the aromatic ring. This allows them to participate in a wide array of pericyclic reactions, nucleophilic additions, and insertion reactions. Consequently, by choosing an appropriate trapping reagent, a diverse range of organic intermediates and final products can be synthesized from this single precursor, demonstrating its utility as a gateway molecule to varied chemical classes.

Synthesis of Biologically Relevant Molecular Scaffolds and Derivatives

While the naphthalene core is a common feature in many biologically active molecules, the specific applications of 1-Bromo-2-(tosyloxy)naphthalene in these areas are highly specialized.

The naphthalene sulfonamide scaffold is a known pharmacophore for antagonists of the human CC chemokine receptor 8 (CCR8), a target for various inflammatory disorders and immuno-oncology. researchgate.netbohrium.comnih.gov Research in this area often employs bromo-naphthalene precursors to perform palladium-catalyzed cross-coupling reactions, yielding diverse libraries of potential antagonists. researchgate.netbohrium.com However, the prominent synthetic routes described in the literature for naphthalene-sulfonamide CCR8 antagonists typically start from other precursors, and the specific use of 1-Bromo-2-(tosyloxy)naphthalene is not explicitly detailed.

Naphthalene derivatives are widely used in the development of fluorescent probes due to their favorable photophysical properties. google.com Syntheses of such probes often start from functionalized precursors like bromonaphthalenes or naphthalene anhydrides to introduce chelating moieties or other functionalities. nih.gov Despite the general importance of naphthalene-based structures in this field, the direct application of 1-Bromo-2-(tosyloxy)naphthalene as a starting material for specialized fluorophores and probes is not well-documented in available scientific literature.

Construction of Annulated Heterocyclic Systems

The ability of 1-Bromo-2-(tosyloxy)naphthalene to generate 1-naphthalyne provides a powerful tool for the construction of annulated (fused-ring) heterocyclic systems. The Diels-Alder reaction between the in situ-generated 1-naphthalyne and a heterocyclic diene is a direct method for creating complex, multi-ring structures containing heteroatoms.

A prime example is the reaction with isoindoles, which are nitrogen-containing dienes. researchgate.net The [4+2] cycloaddition between 1-naphthalyne and an isoindole derivative directly yields a tetracyclic imine, specifically the 7,12-dihydrobenz[a]anthracen-7,12-imine system. researchgate.net This molecule is an advanced annulated heterocyclic system where a new nitrogen-containing ring has been fused onto the benz[a]anthracene framework. This synthetic strategy showcases the compound's effectiveness in rapidly building molecular complexity and accessing unique heterocyclic architectures.

| Starting Material | Key Reaction | Reactant | Resulting Heterocyclic System | Reference |

|---|---|---|---|---|

| 1-Bromo-2-(tosyloxy)naphthalene | [4+2] Cycloaddition (via 1-Naphthalyne) | Isoindole | 7,12-Dihydrobenz[a]anthracen-7,12-imine | researchgate.net |

The Synthetic Versatility of 1-Bromo-2-(tosyloxy)naphthalene in Advanced Organic Synthesis

The strategic application of bifunctional reagents is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecular architectures. Among these, 1-Bromo-2-(tosyloxy)naphthalene has emerged as a valuable building block, particularly in the synthesis of novel heterocyclic systems. Its unique arrangement of a reactive bromide and a good leaving tosyloxy group on a naphthalene scaffold allows for a range of selective transformations, providing access to diverse and medicinally relevant compounds.

Catalytic Transformations Involving 1 Bromo 2 Tosyloxy Naphthalene

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. fishersci.ca 1-Bromo-2-(tosyloxy)naphthalene serves as a versatile precursor in these transformations, particularly in Suzuki-Miyaura, Stille, and Negishi couplings, where the carbon-bromine bond is selectively activated over the carbon-tosyloxy bond under appropriate conditions. fishersci.canih.gov

The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the catalyst system, including the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), the supporting ligand, and the catalyst loading. fishersci.ca For substrates like 1-Bromo-2-(tosyloxy)naphthalene, achieving high yields and turnover numbers (TONs) requires careful optimization of these parameters.

Research in palladium catalysis has shown that catalyst loadings can often be significantly reduced, sometimes to the parts-per-million (ppm) level, without compromising reaction efficiency. nih.gov This is not only cost-effective but also minimizes palladium contamination in the final product. The choice of ligand is crucial in facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. fishersci.ca Strong σ-donating ligands, such as trialkylphosphines or N-heterocyclic carbenes (NHCs), can accelerate the rate-determining oxidative addition step, while bulky ligands can promote the final reductive elimination step. fishersci.ca For naphthalene-based substrates, specialized ligands have been developed to enhance reactivity and selectivity.

Table 1: Illustrative Effect of Catalyst Loading and Ligand Type on Suzuki-Miyaura Coupling Efficiency

| Catalyst Loading (mol %) | Ligand Type | Hypothetical Yield (%) | Hypothetical Turnover Number (TON) |

| 2.0 | Triphenylphosphine | 85 | 43 |

| 1.0 | Buchwald Ligand (e.g., SPhos) | 95 | 95 |

| 0.1 | N-Heterocyclic Carbene (NHC) | 98 | 980 |

| 0.01 (100 ppm) | Advanced Palladacycle | 97 | 9700 |

This table is illustrative, based on general principles of palladium catalysis, to demonstrate the impact of catalyst and ligand optimization.

The choice of solvent and base is critical for the success of palladium-catalyzed cross-coupling reactions. The solvent must solubilize the reactants and the catalyst, while the base plays a key role, particularly in the Suzuki-Miyaura reaction, by activating the organoboron species to facilitate transmetalation.

For reactions involving naphthalene (B1677914) derivatives, solvent systems often consist of a mixture, such as toluene/water or ethanol/water, to accommodate both the organic-soluble substrate and the often water-soluble inorganic base. researchgate.netmdpi.comnih.gov The use of aqueous media is also aligned with the principles of green chemistry. The base's strength and solubility can significantly impact reaction rates and yields. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The selection of an appropriate base is often determined empirically for a specific substrate and coupling partner. For instance, in a study on the cross-coupling of bromobenzene and phenylboronic acid, various bases were screened, demonstrating that the choice of base can dramatically affect catalytic activity. researchgate.net

Table 2: General Influence of Solvent and Base on Cross-Coupling Performance

| Solvent System | Base | General Effect on Performance |

| Toluene / Water | K₂CO₃ | Standard biphasic system, good for many aryl bromides. |

| Dioxane | K₃PO₄ | Often effective for challenging couplings, can improve yields. |

| Ethanol / Water | NaOH | "Green" solvent system, suitable for hydrophilic substrates. mdpi.com |

| Tetrahydrofuran (THF) | Cs₂CO₃ | High solubility of base can accelerate the reaction. |

This table provides a general overview of common solvent/base combinations and their typical effects in Suzuki-Miyaura cross-coupling reactions.

Other Transition Metal Catalysis in Naphthalene Derivatization

While palladium is the most common catalyst for cross-coupling reactions, other transition metals, such as nickel and copper, offer alternative and sometimes superior reactivity pathways for the derivatization of naphthalene-based compounds.

Nickel catalysis has emerged as a powerful tool for stereospecific cross-coupling reactions, particularly for forming challenging stereocenters. nih.gov In the context of substrates like 1-Bromo-2-(tosyloxy)naphthalene, nickel catalysts are of particular interest due to the "naphthyl requirement" observed in many stereospecific C(sp³)-cross-couplings. This phenomenon describes the observation that substrates containing a naphthyl group often exhibit significantly higher yields and stereochemical fidelity compared to those with phenyl or other aryl substituents. nih.gov This makes 1-Bromo-2-(tosyloxy)naphthalene an ideal candidate for developing asymmetric transformations, where the goal is to create a single enantiomer of a chiral product. The use of chiral ligands in conjunction with a nickel catalyst can enable the enantioselective coupling of the naphthalene scaffold with various nucleophiles.

Copper catalysis provides a cost-effective and versatile alternative for introducing a range of functional groups onto aromatic systems. Copper-catalyzed reactions have a long history, from classical Ullmann couplings to modern C-H functionalization. researchgate.net For a substrate like 1-Bromo-2-(tosyloxy)naphthalene, copper catalysts can be employed for reactions such as aminations, etherifications, and the introduction of sulfur- or selenium-containing moieties. For example, copper-catalyzed methods have been developed for the synthesis of 1-naphthols via the cyclization of terminal alkynes with 2-bromoaryl ketones. dartmouth.edu Furthermore, copper salts can assist in oxidative cross-coupling reactions, such as the coupling between 2-naphthols and phenols or arylamines. researchgate.net

Role in Catalyst Development for General Enantioselective Synthesis

Beyond its use as a substrate, the 1-Bromo-2-(tosyloxy)naphthalene scaffold is a valuable building block for the development of new chiral catalysts. The naphthalene backbone provides a rigid and well-defined structural framework that is essential for creating effective chiral environments.

Specifically, this compound is a precursor to axially chiral bi-naphthalene ligands, which are among the most successful ligand classes for a wide range of enantioselective catalytic reactions. By first performing a cross-coupling reaction at the C1 position and then manipulating the tosyloxy group at the C2 position, chemists can synthesize more complex bi-aryl systems. If two such naphthalene units are coupled, they can form atropisomeric ligands (e.g., analogs of BINAP or BINOL). The steric hindrance around the bond connecting the two naphthalene rings prevents free rotation, leading to stable, chiral molecules. These ligands can then be coordinated to transition metals (such as ruthenium, rhodium, or palladium) to create catalysts capable of inducing high levels of enantioselectivity in reactions like asymmetric hydrogenations, isomerizations, and carbon-carbon bond formations.

Computational and Theoretical Investigations

Quantum Mechanical Studies of Reaction Mechanisms

Quantum mechanical calculations offer profound insights into the underlying principles governing the chemical transformations of 1-bromo-2-(tosyloxy)naphthalene. These methods allow for the detailed examination of reaction pathways and the electronic features that dictate the compound's reactivity.

Density Functional Theory (DFT) Calculations for Elucidating Reaction Pathways

Density Functional Theory (DFT) has emerged as a important method for investigating the reaction mechanisms of organic compounds, including 1-bromo-2-(tosyloxy)naphthalene. DFT calculations are instrumental in predicting the reactivity of the two key functional groups: the bromo substituent at the C1 position and the tosyloxy group at the C2 position. These calculations can, for instance, determine the activation energies for various reactions, such as Suzuki-Miyaura cross-coupling at the bromine site versus nucleophilic substitution at the tosyloxy site.

The potential energy surface (PES) provides a comprehensive map of the energy of a chemical system as a function of the geometric coordinates of its atoms. For a reaction involving 1-bromo-2-(tosyloxy)naphthalene, the PES allows for the identification of transition states, intermediates, and the minimum energy paths connecting reactants and products.

A theoretical PES analysis for a representative reaction, such as the dissociation of the C-Br bond upon electron uptake, can be constructed. In a stepwise mechanism, the initial one-electron reduction of 1-bromo-2-(tosyloxy)naphthalene would lead to the formation of a transient radical anion. Subsequent cleavage of the C-Br bond would result in a bromide anion and a 2-(tosyloxy)naphthalenyl radical. The PES for this process would illustrate the energy changes along the C-Br bond distance coordinate, revealing the activation barrier for dissociation. For instance, in the related 1-bromo-2-methylnaphthalene (B105000) radical anion, the potential energy curve for the C-Br bond dissociation shows a clear path from the stable radical anion to the dissociated products. mdpi.com

A representative PES for the C-Br bond dissociation in the radical anion of a substituted naphthalene (B1677914) is depicted below.

| Reaction Coordinate | Key Species | Relative Energy (kcal/mol) |

| Initial State | 1-Bromo-2-(tosyloxy)naphthalene Radical Anion | 0 |

| Transition State | [C-Br bond elongating] | Variable (Activation Barrier) |

| Final State | 2-(Tosyloxy)naphthalenyl Radical + Br⁻ | Negative (Exergonic) |

This table is illustrative and based on analogous systems. Actual values for 1-bromo-2-(tosyloxy)naphthalene would require specific calculations.

Dynamic Reaction Coordinate (DRC) calculations provide a more dynamic picture of a reaction, following the trajectory of the atoms as the reaction proceeds. mdpi.com This method, which is a classical dynamics calculation based on an ab initio potential energy surface, can be used to study the dissociation of the C-Br or C-O (tosyl) bond in 1-bromo-2-(tosyloxy)naphthalene. mdpi.comnih.gov

For the C-Br bond cleavage in the radical anion, DRC calculations would start from the transition state geometry and follow the path of steepest descent towards both the reactant and product sides. This would reveal the time evolution of the bond breaking and the subsequent relaxation of the resulting fragments. Studies on the analogous 1-bromo-2-methylnaphthalene radical anion have shown that DRC calculations can provide a detailed, time-resolved picture of the dissociation process, confirming a stepwise mechanism where the C-Br bond cleavage follows the initial electron transfer. mdpi.comnih.gov

Correlation of Electronic and Spatial Features with Reactivity

The reactivity of 1-bromo-2-(tosyloxy)naphthalene is intrinsically linked to its electronic and spatial characteristics. The tosyloxy group, being a strong electron-withdrawing group, significantly influences the electron distribution in the naphthalene ring system. This electronic perturbation, along with steric factors, governs the regioselectivity and rate of chemical reactions.

Quantitative Structure-Activity Relationship (QSAR) studies on related naphthalene derivatives can provide a framework for understanding these correlations. researchgate.net Electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as steric parameters, can be correlated with the observed reactivity or biological activity. For 1-bromo-2-(tosyloxy)naphthalene, the electron-withdrawing nature of the tosyloxy group lowers the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. The bromine atom at the 1-position also influences the electronic landscape and provides a site for cross-coupling reactions.

| Parameter | Influence on Reactivity |

| Electronic | |

| HOMO Energy | Relates to the ability to donate electrons (e.g., in electrophilic attack). |

| LUMO Energy | Relates to the ability to accept electrons (e.g., in nucleophilic attack). A lower LUMO energy suggests higher reactivity towards nucleophiles. |

| Electron-Withdrawing Tosyloxy Group | Deactivates the naphthalene ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the C2 position. |

| Steric | |

| 1,8-Peri Interaction | Potential steric hindrance between the bromo group at C1 and substituents at the C8 position can influence conformational preferences and reactivity. |

Kinetic and Thermodynamic Analysis of Chemical Transformations

Beyond the static picture provided by PES analysis, a full understanding of the chemical behavior of 1-bromo-2-(tosyloxy)naphthalene requires an analysis of the kinetics and thermodynamics of its transformations.

Determination of Activation Energy and Thermodynamic Parameters (e.g., ΔH‡, ΔS‡, ΔG‡)

The determination of activation parameters such as the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) is crucial for quantifying the rate of a chemical reaction and understanding its mechanism. These parameters can be determined experimentally through temperature-dependent kinetic studies or calculated using computational methods.

For a given reaction of 1-bromo-2-(tosyloxy)naphthalene, such as its solvolysis or a nucleophilic substitution reaction, these parameters would provide key insights. A positive ΔH‡ indicates an endothermic activation process, while the sign of ΔS‡ reflects the degree of order in the transition state compared to the reactants. A negative ΔS‡ often suggests an associative mechanism, whereas a positive ΔS‡ can indicate a dissociative mechanism. The Gibbs free energy of activation, ΔG‡, combines these factors and is directly related to the reaction rate constant via the Eyring equation.

| Parameter | Description | Implication for Reaction Mechanism |

| ΔH‡ (Enthalpy of Activation) | The heat absorbed or released in forming the transition state. | A lower ΔH‡ indicates a faster reaction. |

| ΔS‡ (Entropy of Activation) | The change in randomness or disorder in forming the transition state. | A negative value suggests a more ordered transition state (e.g., bimolecular reaction), while a positive value suggests a more disordered transition state (e.g., unimolecular dissociation). |

| ΔG‡ (Gibbs Free Energy of Activation) | The overall energy barrier to reaction, combining enthalpy and entropy. | Directly determines the reaction rate. |

This table provides a general framework for the interpretation of activation parameters.

Modeling of Rate-Determining Steps and Reaction Orders

Nucleophilic Aromatic Substitution (SNAAr):

In nucleophilic aromatic substitution, a nucleophile replaces a leaving group on the aromatic ring. The tosyloxy group is an excellent leaving group, generally better than bromide. Computational studies would model the reaction pathway, which typically proceeds via a two-step mechanism involving the formation of a high-energy intermediate known as a Meisenheimer complex.

The rate-determining step in an SNAr reaction can be either the formation of the Meisenheimer complex or the departure of the leaving group. This depends on the relative stability of the intermediate and the leaving group's ability. Given that the tosyloxy group is a very good leaving group, the formation of the Meisenheimer complex is often the rate-determining step.

Metal-Catalyzed Cross-Coupling Reactions:

1-Bromo-2-(tosyloxy)naphthalene is a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions. The C-Br bond is generally more reactive than a C-OTs bond in oxidative addition to a low-valent metal catalyst like Pd(0).

A typical catalytic cycle for a Suzuki-Miyaura coupling involves three main steps:

Transmetalation: The organoboron compound transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the catalyst.

Computational modeling of this process would involve calculating the energy profiles for each step. The relative energy barriers would determine the rate-determining step. For example, a high energy barrier for the oxidative addition of the C-Br bond to the palladium catalyst would make this the rate-limiting step.

The reaction order in such catalytic cycles can be complex and may vary depending on the specific conditions and the nature of the reactants and catalyst. It is often first order in the aryl halide and can be zero, first, or second order in the catalyst and the coupling partner.

While specific data tables for 1-bromo-2-(tosyloxy)naphthalene are not available in the reviewed literature, a hypothetical table based on general principles for a Suzuki-Miyaura reaction could be structured as follows:

Table 1: Hypothetical Calculated Energy Barriers for Key Steps in a Suzuki-Miyaura Reaction of 1-Bromo-2-(tosyloxy)naphthalene

| Reaction Step | Catalyst System | Solvent | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition (C-Br) | Pd(PPh₃)₄ | Toluene | 15-20 |

| Transmetalation | Pd(PPh₃)₂(Ar)(Br) + Ar'B(OH)₂ | Toluene | 10-15 |

| Reductive Elimination | Pd(PPh₃)₂(Ar)(Ar') | Toluene | 5-10 |

Note: The data in this table is illustrative and not based on actual experimental or computational results for 1-bromo-2-(tosyloxy)naphthalene. It serves to demonstrate how such data would be presented.

Theoretical studies on related compounds, such as the electrochemical reduction of 1-bromo-2-methylnaphthalene, have shown that the cleavage of the carbon-bromine bond can proceed through a stepwise mechanism involving a radical anion intermediate. mdpi.com Although the electronic properties of a methyl group differ significantly from a tosyloxy group, these findings highlight the tendency for C-Br bond cleavage in naphthalene systems. mdpi.com

Advanced Research Directions and Future Perspectives

Exploration of Novel Reaction Pathways and Enhanced Selectivity Control

The future of synthetic chemistry involving 1-bromo-2-(tosyloxy)naphthalene lies in the discovery and optimization of new reaction pathways that offer greater control over selectivity. The tosyloxy group, being an excellent leaving group, facilitates nucleophilic aromatic substitution (SNAr) reactions, while the bromine atom is amenable to a variety of cross-coupling reactions.

Current research has demonstrated the utility of this compound in well-established transformations like Suzuki-Miyaura and Sonogashira couplings. chemrxiv.org Future investigations are expected to expand this repertoire to include other modern cross-coupling protocols. For instance, palladium-catalyzed Buchwald-Hartwig amination and Heck reactions could provide direct routes to novel amine and vinyl-substituted naphthalene (B1677914) derivatives, respectively. A significant challenge and area of interest will be the development of catalytic systems that can selectively activate one site over the other, enabling sequential and orthogonal functionalization.

Moreover, the application of photoredox catalysis presents a promising frontier for activating the C-Br bond under mild conditions, potentially leading to novel radical-mediated transformations and the construction of complex molecular frameworks that are inaccessible through traditional thermal methods. acs.org The exploration of dual catalytic systems, combining photoredox and transition metal catalysis, could unlock unprecedented reactivity and selectivity patterns for this substrate. tcichemicals.comnih.gov

A summary of potential cross-coupling reactions for future exploration is presented below:

| Cross-Coupling Reaction | Potential Reagent | Potential Product |

| Buchwald-Hartwig Amination | Amines | N-Aryl naphthalene derivatives |

| Heck Reaction | Alkenes | Vinylnaphthalene derivatives |

| Stille Coupling | Organostannanes | Aryl- or alkyl-naphthalene derivatives |

| Negishi Coupling | Organozinc reagents | Aryl- or alkyl-naphthalene derivatives |

Design of Advanced Naphthalene-Based Functional Materials

The naphthalene core is a fundamental building block for a wide array of functional organic materials. The unique substitution pattern of 1-bromo-2-(tosyloxy)naphthalene makes it an ideal starting material for the programmed synthesis of advanced materials with tailored electronic and photophysical properties.

One promising avenue is the synthesis of novel naphthalene diimide (NDI) derivatives. Current time information in Bangalore, IN.researchgate.net By leveraging the reactivity of the bromo and tosyloxy groups, researchers can introduce a variety of functional moieties onto the naphthalene core prior to the formation of the diimide structure. This could lead to the development of new organic semiconductors, electrochromic materials, and components for supramolecular assemblies with applications in organic electronics and sensor technology.

Furthermore, 1-bromo-2-(tosyloxy)naphthalene is a key precursor for the synthesis of axially chiral binaphthyl compounds. chemrxiv.orghnuejs.edu.vn These molecules are of immense importance as ligands in asymmetric catalysis and as building blocks for chiral polymers and materials with unique chiroptical properties, such as circularly polarized luminescence. chemrxiv.orgnih.gov Future work will likely focus on developing more efficient and stereoselective methods for the synthesis of novel binaphthyl-based ligands and materials from this versatile starting material. The creation of multilayer folding frameworks from derivatives of 1-bromo-2-(tosyloxy)naphthalene also represents a novel direction in the design of complex, three-dimensional functional materials. frontiersin.org

Bridging Fundamental Mechanistic Understanding to Applied Synthetic Efficiency

A deeper understanding of the reaction mechanisms governing the transformations of 1-bromo-2-(tosyloxy)naphthalene is crucial for enhancing synthetic efficiency and predictability. The interplay between the electronic effects of the bromo and tosyloxy substituents and their influence on the regioselectivity of nucleophilic and coupling reactions warrants further investigation.

Recent studies on nucleophilic aromatic substitution (SNAr) reactions have revealed the possibility of a concerted mechanism (cSNAr) in addition to the classical two-step pathway involving a Meisenheimer intermediate. nih.govnih.gov Elucidating the operative mechanism for reactions involving 1-bromo-2-(tosyloxy)naphthalene under various conditions is a key research objective. This knowledge will enable chemists to fine-tune reaction parameters, such as solvent, base, and catalyst, to favor desired reaction pathways and minimize the formation of side products.

Computational studies, particularly using Density Functional Theory (DFT), will play a pivotal role in this endeavor. nih.gov Theoretical calculations can provide valuable insights into transition state geometries, activation energies, and reaction profiles, thereby guiding experimental design and leading to the development of more robust and efficient synthetic protocols. A synergistic approach combining experimental kinetics, isotope effect studies, and computational modeling will be essential to bridge the gap between fundamental mechanistic understanding and practical synthetic applications.

Addressing Identified Research Gaps in the Study of Bromo-Tosyloxy Naphthalene Derivatives

While 1-bromo-2-(tosyloxy)naphthalene holds considerable promise as a synthetic intermediate, several research gaps need to be addressed to unlock its full potential.

A primary area for future research is the systematic exploration of the orthogonal reactivity of the bromo and tosyloxy groups. While their individual reactivities are well-documented, a comprehensive study detailing the selective, sequential functionalization of this particular di-substituted naphthalene is still lacking. Developing a robust "synthetic playbook" for this molecule would be of significant value to the chemical community.

Another gap lies in the development of more sustainable and economically viable synthetic routes. This includes the exploration of catalytic systems based on earth-abundant metals as alternatives to precious metals like palladium for cross-coupling reactions. Furthermore, optimizing reaction conditions to improve atom economy and reduce waste generation will be critical for the broader adoption of this building block in larger-scale synthetic endeavors.

Finally, the full scope of functional materials that can be accessed from 1-bromo-2-(tosyloxy)naphthalene remains to be explored. While its utility in the synthesis of NDIs and binaphthyls is recognized, its potential application in the creation of other classes of materials, such as those for organic light-emitting diodes (OLEDs), photovoltaics, and chemical sensors, is an open area of investigation. Future research should aim to broaden the application landscape of this versatile chemical compound.

Q & A

What are the key synthetic routes for 1-bromo-2-(tosyloxy)naphthalene, and how do reaction conditions influence yields?

The synthesis typically involves sequential functionalization of naphthalene derivatives. A common approach is the tosylation of 1-bromo-2-naphthol using toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions . Alternatively, cross-coupling strategies (e.g., Ullmann or Buchwald-Hartwig couplings) may be employed for introducing bromine and tosyloxy groups, but these require precise control of catalysts (e.g., CuI or Pd-based systems) and ligands to minimize side reactions . Yields are highly sensitive to solvent choice (e.g., DMF vs. THF), temperature (60–100°C), and stoichiometric ratios of TsCl to the naphthol intermediate.

How can researchers resolve contradictions in reported toxicity data for naphthalene derivatives like 1-bromo-2-(tosyloxy)naphthalene?

Discrepancies in toxicity studies often arise from variations in exposure routes (oral vs. inhalation), model systems (in vitro vs. in vivo), and metabolic activation (e.g., cytochrome P450-mediated bioactivation). For example, naphthalene derivatives exhibit divergent hepatotoxic effects depending on species-specific metabolism . To address contradictions:

- Perform comparative metabolomics across models (e.g., rodent vs. human hepatocytes).

- Validate findings using Ames tests or micronucleus assays to assess mutagenicity thresholds .

- Cross-reference data from ATSDR peer-reviewed assessments , which apply inclusion criteria for study quality (Table B-1 in ).

What advanced spectroscopic techniques are critical for characterizing 1-bromo-2-(tosyloxy)naphthalene?

- NMR : H and C NMR confirm regiochemistry; coupling patterns distinguish bromine (para/ortho effects) and tosyloxy groups. Br NMR (quadrupolar relaxation) may identify bromine environments but requires high-field instruments .

- Mass Spectrometry : High-resolution MS (HRMS) with electron ionization (EI) or electrospray ionization (ESI) verifies molecular weight (CHBrOS, ~377.25 g/mol) and fragmentation pathways .

- X-ray Crystallography : Resolves steric effects from bulky substituents; compare with CSD entries (e.g., CIKPUI in ) to validate π-stacking interactions.

How can computational modeling guide the design of 1-bromo-2-(tosyloxy)naphthalene derivatives for catalytic applications?

- DFT Calculations : Predict reactivity of the bromine and tosyloxy groups in cross-coupling reactions. For example, calculate activation energies for Suzuki-Miyaura coupling at the bromine site vs. nucleophilic displacement at the tosyloxy group.

- Molecular Dynamics (MD) : Simulate solvent effects on intermediate stability (e.g., solvation shells in polar aprotic solvents).

- Docking Studies : Screen interactions with biological targets (e.g., enzyme active sites) if investigating bioactivity .

What methodologies are recommended for analyzing environmental degradation pathways of 1-bromo-2-(tosyloxy)naphthalene?

- Photolysis Studies : Expose the compound to UV-Vis light (λ = 254–365 nm) in aqueous/organic media; monitor degradation via HPLC-MS to identify brominated byproducts (e.g., dibenzofurans).

- Biodegradation Assays : Use soil microcosms or activated sludge systems; quantify half-lives using C-labeled analogs .

- Volatilization Modeling : Apply gas chromatography (GC) headspace analysis to measure emission rates under varying temperatures (e.g., 17°C vs. 21°C) .

How should researchers optimize reaction conditions to minimize di-substitution byproducts in 1-bromo-2-(tosyloxy)naphthalene synthesis?

- Stepwise Functionalization : Introduce bromine first via electrophilic substitution (e.g., Br/FeBr), followed by tosylation, to avoid competing reactions.

- Protecting Groups : Use temporary protection (e.g., silyl ethers) for the hydroxyl group before bromination.

- Kinetic Control : Employ low temperatures (−10°C to 0°C) and dropwise addition of TsCl to favor mono-substitution .

What strategies validate the purity of 1-bromo-2-(tosyloxy)naphthalene for mechanistic studies?

- HPLC-DAD/ELSD : Quantify impurities (e.g., residual 1-bromo-2-naphthol) using reverse-phase columns (C18) with acetonitrile/water gradients.

- Elemental Analysis : Confirm Br and S content (±0.3% theoretical values).

- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition above 200°C suggests high purity .

How do steric and electronic effects influence the reactivity of 1-bromo-2-(tosyloxy)naphthalene in cross-coupling reactions?

- Bromine Site : The electron-withdrawing tosyloxy group activates the adjacent bromine for Suzuki couplings (sp-hybridized C-Br bond).

- Tosyloxy Group : Steric hindrance from the toluenesulfonyl moiety can slow nucleophilic displacement unless strong bases (e.g., KCO) or polar solvents (DMSO) are used .

- Competing Pathways : DFT studies show that π-backdonation from Pd catalysts lowers activation barriers at the bromine site compared to the tosyloxy group .

What are the critical considerations for scaling up 1-bromo-2-(tosyloxy)naphthalene synthesis while maintaining safety?

- Exothermicity : Monitor temperature during TsCl addition; use jacketed reactors for heat dissipation.

- Waste Management : Neutralize acidic byproducts (e.g., HCl from TsCl reactions) with aqueous NaHCO before disposal .

- Personal Protective Equipment (PPE) : Use fume hoods, chemical-resistant gloves, and NIOSH-approved respirators due to brominated compound toxicity .

How can researchers address challenges in crystallizing 1-bromo-2-(tosyloxy)naphthalene for structural analysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.